molecular formula C19H26N4O5S2 B2737001 3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide CAS No. 941900-03-4

3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2737001
CAS No.: 941900-03-4
M. Wt: 454.56
InChI Key: ZQFRYLZQFUGRKP-UHFFFAOYSA-N
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Description

This compound features a dual sulfonamide scaffold: one linked to a 2,4-dimethylphenyl group substituted with an N-methylmethylsulfonamido moiety, and another connected to a propanamide chain terminating in a pyridin-3-ylmethyl group. The pyridinyl group may enhance solubility or receptor specificity, while the methyl substituents could modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S2/c1-14-10-15(2)18(11-17(14)23(3)29(4,25)26)30(27,28)22-9-7-19(24)21-13-16-6-5-8-20-12-16/h5-6,8,10-12,22H,7,9,13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFRYLZQFUGRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Structure Highlights Molecular Weight (g/mol) Key Properties Applications References
Mefluidide N-[2,4-dimethyl-5-[(trifluoromethyl)sulfonyl]amino]phenylacetamide 324.3 (calculated) High purity required for polymer synthesis; stabilizes plant membranes under stress Plant growth regulator, acid rain protection
PF-562271 Methanesulfonamide-pyridyl with indole and trifluoromethylpyrimidine 531.5 Kinase inhibitor (FAK/Pyk2); nanomolar IC50 values Anticancer research (cell migration, invasion)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Sulfamoyl-phenyl with pyridin-2-yl and dioxoisoindolinyl 493.53 Yellowish-white solid; moderate yield (76%) Potential enzyme inhibition (structural analog)
(S)-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide Dichlorophenyl, pyridin-3-yl, methylsulfonamido, fluorophenyl ~650 (estimated) Crystalline solid (m.p. 126–127°C); 60% synthetic yield Unspecified pharmacological activity
N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide Pyridin-2-yl, pentanamide chain, chloro-trifluoromethylphenyl 374.75 Fe-mediated synthesis; moderate lipophilicity Probable kinase or receptor modulator
Target Compound Dual sulfonamide (2,4-dimethylphenyl and pyridin-3-ylmethyl-propanamide) ~500 (estimated) Hypothetical: Enhanced binding from dual sulfonamides; pyridinyl for solubility Potential kinase/carbonic anhydrase inhibitor candidate N/A

Key Comparative Insights

Structural Variations
  • Sulfonamide Groups : The target compound’s dual sulfonamide architecture contrasts with single sulfonamide groups in Mefluidide and PF-562271. This may enhance binding affinity in enzyme inhibition but increase synthetic complexity .
  • Pyridinyl Substituents : The pyridin-3-ylmethyl group in the target compound differs from pyridin-2-yl in and . Positional isomerism could influence receptor selectivity or metabolic stability .
Physicochemical Properties
  • Lipophilicity : The 2,4-dimethylphenyl and methylsulfonamido groups in the target compound likely increase lipophilicity versus Mefluidide’s trifluoromethyl group, affecting membrane permeability .
  • Solubility : Pyridinyl and sulfonamide groups may improve aqueous solubility compared to ’s dioxoisoindolinyl derivative, which is less polar .

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